molecular formula C13H10N2O2 B073347 4-(PHENYLAZO)BENZOIC ACID CAS No. 1562-93-2

4-(PHENYLAZO)BENZOIC ACID

Cat. No.: B073347
CAS No.: 1562-93-2
M. Wt: 226.23 g/mol
InChI Key: CSPTZWQFHBVOLO-UHFFFAOYSA-N
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Description

4-(Phenyldiazenyl)benzoic acid, also known as 4-(Phenylazo)benzoic acid, is an organic compound with the molecular formula C13H10N2O2. It is an azobenzene derivative, characterized by the presence of a diazenyl group (-N=N-) attached to a benzoic acid moiety. This compound is notable for its photoisomerizable properties, making it useful in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

4-(Phenylazo)benzoic acid plays a significant role in biochemical reactions due to its ability to undergo photo-isomerization. This property allows it to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with TiO2 and ZnO electrodes, forming complexes that can be used in photoreversible switches . Additionally, this compound can form hydrogen bonds with adjacent molecules, influencing its biochemical behavior

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to interact with macrocyclic metal complexes, leading to the formation of structures that exhibit significant photoluminescence properties . These interactions can alter cellular processes, including the regulation of gene expression and metabolic activities, highlighting the compound’s potential in cellular and molecular biology research.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is its ability to undergo photo-isomerization, which allows it to bind to different biomolecules and influence their activity. For instance, the compound can form complexes with metal ions, such as nickel and copper, leading to changes in their coordination geometry and photoluminescence properties . These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, providing insights into the molecular mechanisms underlying the compound’s biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under light exposure but may degrade under high temperatures or strong acidic or basic conditions . Long-term studies have shown that the compound can maintain its photoluminescence properties over extended periods, making it suitable for various in vitro and in vivo applications . Understanding these temporal effects is essential for optimizing the use of this compound in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings. These findings are crucial for understanding the compound’s safety and efficacy in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical behavior. The compound can undergo metabolic transformations, leading to the formation of different metabolites that can affect metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cellular membranes and distributed to different cellular compartments, affecting its localization and accumulation . These interactions are crucial for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating the mechanisms underlying its biochemical effects and optimizing its use in cellular and molecular biology research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Phenyldiazenyl)benzoic acid can be synthesized through the diazotization of p-aminobenzoic acid followed by coupling with nitrosobenzene . The reaction typically involves the following steps:

    p-Aminobenzoic acid is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with nitrosobenzene to form 4-(Phenyldiazenyl)benzoic acid.

Industrial Production Methods

Industrial production methods for 4-(Phenyldiazenyl)benzoic acid often involve similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Phenyldiazenyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical and Material Science Applications

Photoresponsive Materials
4-(Phenylazo)benzoic acid is widely utilized in the development of photoresponsive materials. Its ability to undergo trans-cis isomerization upon exposure to UV light allows it to act as a molecular switch. This property is harnessed in creating smart materials that can change their physical properties in response to light stimuli, making them suitable for applications in optical devices and sensors .

Synthesis of Dyes and Pigments
The compound is also employed in the synthesis of various dyes and pigments due to its vibrant color and stability. Its derivatives are used in textile and food industries, where color stability under light exposure is crucial . The synthesis often involves coupling reactions with other aromatic compounds to enhance color properties.

Biological Applications

Biological Imaging
In biological research, this compound has been investigated as a probe for imaging techniques. Its photoisomerizable nature allows it to be used in fluorescence microscopy, where it can help visualize cellular processes by changing its fluorescence properties upon light exposure .

Photodynamic Therapy
The compound has potential therapeutic applications, particularly in photodynamic therapy (PDT) for cancer treatment. As a photosensitizer, it can generate reactive oxygen species upon light activation, targeting tumor cells while minimizing damage to surrounding healthy tissue. Studies have shown promising results in using PABA-based compounds for this purpose .

Industrial Applications

Production of Photochromic Materials
this compound is utilized in the preparation of novel photochromic materials, such as ZrO2 precursor solutions. These materials are essential in creating coatings and films that change color or opacity when exposed to light, finding applications in smart windows and optical filters .

Electrode Functionalization
The interaction of this compound with semiconductor electrodes like TiO2 and ZnO has been explored for enhancing the efficiency of solar cells and sensors. The compound can form complexes that improve charge transfer processes, contributing to more efficient energy conversion systems .

Case Studies

Study Application Findings
Fluorescent Probes Development Biological ImagingAttachment of PABA to nanocrystals resulted in strong photoluminescence quenching, indicating potential for high-contrast imaging techniques .
Photodynamic Therapy Research Cancer TreatmentPABA derivatives demonstrated significant cytotoxicity against cancer cells when activated by light, highlighting their therapeutic potential .
Smart Material Fabrication Photoresponsive MaterialsDevelopment of polymer systems incorporating PABA showed reversible changes in mechanical properties upon UV exposure, suitable for adaptive materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Phenyldiazenyl)benzoic acid is unique due to its combination of photoisomerizable properties and the presence of a carboxylic acid group. This combination allows it to participate in a wider range of chemical reactions and applications compared to its analogs .

Biological Activity

4-(Phenylazo)benzoic acid, also known as 4-(phenyldiazenyl)benzoic acid, is a compound characterized by its azo group (-N=N-) linking a phenyl group to a benzoic acid moiety. This compound has garnered attention due to its unique biological activities, particularly in pharmacology and materials science. Its structural properties allow it to function as a photosensitive agent, which has implications in various biological and chemical applications.

  • Molecular Formula : C13_{13}H10_{10}N2_2O2_2
  • Molecular Weight : 226.23 g/mol
  • Melting Point : 247-250°C
  • Density : 1.19 g/cm³
  • Boiling Point : 418.1°C at 760 mmHg

Antibacterial Properties

Research has indicated that this compound exhibits significant antibacterial activity against both gram-positive and gram-negative bacteria. In studies involving various bacterial strains, the compound demonstrated promising results, suggesting its potential as an antibacterial agent.

Bacterial StrainActivity Observed
Staphylococcus aureusEffective
Streptococcus pneumoniaeEffective
Klebsiella pneumoniaeEffective
Vibrio choleraeEffective
Shigella boydiiEffective

These findings highlight the compound's potential for development into therapeutic agents targeting bacterial infections .

TRPA1 Agonist Activity

This compound is recognized as a photosensitive and photoswitchable agonist of the Transient Receptor Potential Ankyrin 1 (TRPA1). This receptor plays a critical role in pain signaling pathways. The ability of this compound to modulate TRPA1 activity through light exposure provides a novel approach for studying pain mechanisms and developing analgesics.

  • Mechanism : Upon exposure to specific wavelengths of light, the compound can induce conformational changes that activate TRPA1 channels, leading to pain signaling modulation .

Photophysical Properties

The compound's photosensitivity allows it to undergo reversible structural changes upon light exposure. This characteristic is utilized in various applications, including:

  • Optical Control of Biological Processes : By utilizing the photoswitchable nature of the compound, researchers can control biological responses with high precision.
  • Nanobiomolecular Machines : The compound has been integrated into designs for nanomachines that operate based on light activation .

Study on Antimicrobial Efficacy

In a comprehensive study published in MDPI, researchers synthesized several organotin(IV) complexes derived from this compound and evaluated their antibacterial properties. The study concluded that these complexes exhibited enhanced antibacterial activity compared to the free ligand, indicating that modifications to the original structure can significantly improve biological efficacy .

Pain Modulation Research

In another research effort, Qiao et al. (2021) explored the use of this compound as a pharmacological tool for pain signaling studies. The findings suggested that this compound could effectively modulate TRPA1 activity, providing insights into pain mechanisms and potential therapeutic applications .

Properties

IUPAC Name

4-phenyldiazenylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c16-13(17)10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPTZWQFHBVOLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061784
Record name Benzoic acid, 4-(phenylazo)-
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Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1562-93-2, 37790-20-8
Record name 4-(2-Phenyldiazenyl)benzoic acid
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Record name 4-Phenylazobenzoic acid
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Record name Benzoic acid, 4-(phenylazo)-, (E)-
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Record name Benzoic acid, 4-(2-phenyldiazenyl)-
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Synthesis routes and methods

Procedure details

9.18 g (0.067 mol) of 4-aminobenzoic acid (Merck, purum) was placed in a 250 mL one-necked round flask with a magnetic stirring bar and 100 mL of glacial acetic acid was added causing a light yellow solution. After 20 minutes 7.21 g (0.067 mol) of nitrosobenzene (Fluka, purum) was added in one portion immediately forming a green solution with particles. Stirring at room temperature was continued for 16 h. The formed metal shining precipitate was filtered off and washed once with 50 mL of cold glacial acetic acid and twice with 100 mL of cold water. The orange precipitate was dissolve in a hot mixture of 200 mL of ethanol and 20 mL of water. After cooling, filtration and 15 h drying under vacuum at 60° C. 10.96 g (72% yield) of [4-(phenylazo)phenyl]-methanoic acid was obtained.
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
7.21 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-(phenylazo)benzoic acid?

A1: The molecular formula of this compound is C13H10N2O2, and its molecular weight is 226.23 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound displays characteristic UV-Vis absorption bands corresponding to its trans and cis isomers. The trans isomer typically exhibits a strong absorption band around 320-350 nm, while the cis isomer absorbs at shorter wavelengths, around 250-280 nm. [, , , , , , ] 1H NMR spectroscopy can be used to distinguish the isomers and study their interactions with other molecules. [, ]

Q3: How does this compound behave in different solvents?

A3: The solubility and spectroscopic properties of this compound are influenced by solvent polarity. Studies have shown spectral shifts in absorption and emission maxima depending on the solvent used. []

Q4: Can this compound be incorporated into thin films?

A4: Yes, this compound has been successfully incorporated into thin films. For instance, it can be used as a component in photochromic ZrO2 precursor solutions for preparing functional thin films. [, , ]

Q5: How does this compound interact with cyclodextrins?

A6: this compound forms inclusion complexes with α-cyclodextrin (α-CD) and β-cyclodextrin (β-CD). [, , , , ] These host-guest interactions are influenced by factors like pH, temperature, and the presence of other molecules. The photoisomerization of this compound can influence its binding affinity to cyclodextrins, impacting the properties of the resulting supramolecular systems. [, , ]

Q6: Can this compound be used to create photoresponsive materials?

A7: Yes, the photoisomerization of this compound makes it a key component in various photoresponsive systems. For example, it has been used to create photoreversible micelles, hydrogels, and surfaces with switchable wettability. [, , , , , , ] The reversible change in its molecular geometry upon light irradiation triggers changes in the self-assembly and properties of these materials.

Q7: How does this compound influence the properties of surfactant systems?

A8: The inclusion of this compound in surfactant solutions can dramatically alter their rheological properties. For instance, it can induce the formation of viscoelastic fluids with tunable viscosity and thixotropy. This behavior is attributed to the formation of wormlike micelles and their transformation into other structures upon photoisomerization of the this compound. [, , , ]

Q8: Can this compound be used in the context of molecular imprinting?

A9: Yes, this compound has been successfully employed as a template molecule in molecular imprinting techniques. Its incorporation and subsequent removal from ultrathin titania films have led to the creation of size-selective nanochannels. [] This demonstrates its potential for developing selective filtration membranes and sensors.

Q9: How does this compound interact with DNA?

A10: Research suggests that azobenzene derivatives, including this compound, can interact with DNA and influence its helicity. [] While specific details regarding the interaction mechanism may require further investigation, this finding highlights the potential of this compound and its derivatives in DNA-targeting applications.

Q10: How is computational chemistry used in research on this compound?

A11: Computational methods, including Density Functional Theory (DFT) calculations, have been instrumental in understanding the structural changes of this compound upon UV irradiation and its interactions with other molecules. [, ] These simulations provide valuable insights into the molecular mechanisms underlying its photoresponsive behavior and guide the design of novel materials and applications.

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